molecular formula CH7NO3S B1599841 Ammonium methanesulfonate CAS No. 22515-76-0

Ammonium methanesulfonate

Cat. No.: B1599841
CAS No.: 22515-76-0
M. Wt: 113.14 g/mol
InChI Key: QHYIGPGWXQQZSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ammonium methanesulfonate is a useful research compound. Its molecular formula is CH7NO3S and its molecular weight is 113.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Analytical Chemistry Applications : Zhou et al. (2017) developed a method using high-performance liquid chromatography with ultraviolet detection for determining methyl methanesulfonate and ethyl methanesulfonate in methanesulfonic acid, which is routinely used in pharmaceuticals. This method offers good linearity, low limits of quantitation, and high recovery rates, making it a valuable tool in analytical chemistry (Zhou et al., 2017).

  • Environmental Science and Agriculture : Zhu et al. (2016) explored the use of avocado seed-derived activated carbon prepared from methanesulfonic acid for the removal of ammonium from aqueous solutions. Their findings showed that this novel activated carbon could effectively mitigate ammonium, demonstrating its potential application in environmental science and agriculture (Zhu et al., 2016).

  • Biochemistry Research : Kitz and Wilson (1963) studied the acceleration of the reaction of methanesulfonyl fluoride and acetylcholinesterase by substituted ammonium ions. Their research contributes to a deeper understanding of biochemical reactions and enzyme inhibitors (Kitz & Wilson, 1963).

  • Water Quality Analysis : Xue-dong (2008) employed non-suppressed ion chromatography with methanesulfonic acid as eluent for determining ammonium ion in water. This method was rapid, accurate, and sensitive, making it valuable for water quality analysis (Xue-dong, 2008).

  • Atmospheric Science : Bzdek et al. (2011) investigated the kinetics and thermodynamics of exchange of dimethylamine for ammonia in ammonium methanesulfonate clusters, relevant to marine air. Their research provides insights into the behavior of marine aerosols and their environmental impact (Bzdek et al., 2011).

  • Energy Storage Technology : He et al. (2013) studied the effects of methanesulfonic acid (MSA) as an additive for positive electrolyte on the thermal stability and electrochemical performance of vanadium redox flow batteries. Their findings indicate that MSA can enhance the performance of these batteries, which are crucial in energy storage technologies (He et al., 2013).

Mechanism of Action

MSA plays a role in atmospheric chemistry. It is found in substantial concentrations in the atmosphere and is implicated in aerosol nucleation and nanoparticle growth. The details of MSA clusters and their interactions with ammonia and amines are still not fully understood .

Properties

CAS No.

22515-76-0

Molecular Formula

CH7NO3S

Molecular Weight

113.14 g/mol

IUPAC Name

azane;methanesulfonic acid

InChI

InChI=1S/CH4O3S.H3N/c1-5(2,3)4;/h1H3,(H,2,3,4);1H3

InChI Key

QHYIGPGWXQQZSA-UHFFFAOYSA-N

SMILES

CS(=O)(=O)[O-].[NH4+]

Canonical SMILES

CS(=O)(=O)O.N

physical_description

Liquid

Pictograms

Irritant

Related CAS

75-75-2 (Parent)

Origin of Product

United States

Synthesis routes and methods

Procedure details

WO 00/31027 discloses a process for oxidizing dimethyl disulfide with nitric acid to MSA, the oxides of nitrogen which are formed being reacted with O2 to give nitric acid again and this being recycled to the process. CN1 810 780 A discloses a process in which ammonium sulfite and/or ammonium hydrogen sulfite is reacted with dimethyl sulfate to give ammonium methanesulfonate and ammonium sulfate. The ammonium sulfate can be precipitated with Ca2+ as CaSO4. MSA can be liberated from the remaining Ca(CH3SO3)2 with sulfuric acid and can be worked up, once again CaSO4 being precipitated. EP 906 904 A2 discloses a process in which sodium sulfite is reacted with dimethyl sulfate. MSA can be liberated from the resulting mixture after acidification with concentrated sulfuric acid. The three last mentioned processes have the advantage that the MSA obtained is virtually free of chlorine compounds.
Name
ammonium sulfite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ammonium hydrogen sulfite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ammonium methanesulfonate
Name
ammonium sulfate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ammonium methanesulfonate
Reactant of Route 2
Ammonium methanesulfonate
Reactant of Route 3
Ammonium methanesulfonate
Reactant of Route 4
Ammonium methanesulfonate
Reactant of Route 5
Ammonium methanesulfonate
Reactant of Route 6
Ammonium methanesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.